molecular formula C9H14N2O B3429331 3-(2,5-diaminophenyl)propan-1-ol CAS No. 73793-79-0

3-(2,5-diaminophenyl)propan-1-ol

Cat. No.: B3429331
CAS No.: 73793-79-0
M. Wt: 166.22 g/mol
InChI Key: YUJXSPKHJRUTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Diaminophenyl)propan-1-ol, also known as Hydroxypropyl p-phenylenediamine (INCI name), is a synthetic aromatic amine primarily used as an oxidative hair dye ingredient . Its IUPAC name reflects its structure: a propanol chain (CH₂CH₂CH₂OH) attached to a benzene ring substituted with two amino groups at the 2 and 5 positions. The compound exists in both free base (CAS 73793-79-0) and dihydrochloride salt (CAS 1928659-47-5) forms .

Properties

IUPAC Name

3-(2,5-diaminophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJXSPKHJRUTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73793-79-0
Record name 3-(2,5-diaminophenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-diaminophenyl)propan-1-ol typically involves the reduction of 3-(2,5-dinitrophenyl)propan-1-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-diaminophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-diaminophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-diaminophenyl)propan-1-ol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₁₄N₂O
  • Molar Mass : 166.22 g/mol (base), 239.14 g/mol (dihydrochloride salt) .
  • Function : Acts as a primary intermediate in permanent hair dyes, forming colored complexes upon oxidation with hydrogen peroxide .
  • Regulatory Status: Not currently regulated under EU Cosmetic Regulation No. 1223/2009 but under evaluation by the SCCS for safety in concentrations up to 2% on-head .

The compound is marketed under trade names like IMEXINE® OBN (base) and IMEXINE® OBK (salt) . Impurities in commercial batches include residual solvents and synthesis by-products, such as unreacted intermediates, detected at levels >0.1% .

Comparison with Similar Compounds

To contextualize 3-(2,5-diaminophenyl)propan-1-ol, the following structurally or functionally related compounds are analyzed:

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Molecular Formula: C₈H₁₉NO Molar Mass: 159.27 g/mol . Physical Properties:

  • Clear liquid with a density of 0.875 g/cm³.
  • Flash point: 73.9°C . Applications: Unlike the diaminophenyl derivative, this compound lacks aromatic amine groups and is likely used in industrial or pharmaceutical contexts. Safety: Requires stringent PPE (respirators, chemical-resistant gloves) due to volatility and flammability .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

Molecular Formula : C₁₂H₁₈O
Applications : A fragrance ingredient regulated by IFRA, with usage limits in 12 product categories (e.g., leave-on cosmetics, oral hygiene) .
Safety : Evaluated by the Research Institute for Fragrance Materials (RIFM) for dermal sensitization and systemic toxicity .

1-(2,5-Diaminophenyl)ethanol

Molecular Formula: C₈H₁₂N₂O Applications: Patented for oxidative hair dye synthesis, sharing the 2,5-diaminophenyl backbone but with an ethanol substituent instead of propanol . Differentiation: The shorter carbon chain may alter oxidation kinetics and dye affinity compared to this compound.

1-(3,5-Diaminophenyl)-3-(1-octadecyl)-succinic imide

Molecular Formula: C₂₇H₃₃N₃O₂ Applications: A diaminophenyl derivative used in polymer synthesis for organic thin-film transistors (OTFTs), highlighting non-cosmetic applications . Functional Contrast: Incorporates a succinic imide group and long alkyl chain (octadecyl), enabling solubility and surface modification in electronics .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Application Safety/Regulatory Notes
This compound C₉H₁₄N₂O 166.22 Aromatic diamine, propanol Oxidative hair dye Under SCCS evaluation (2% max)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Tertiary amine, branched chain Industrial/Pharmaceutical High flammability; PPE required
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.28 Tolyl group, propanol Fragrance ingredient IFRA usage limits
1-(2,5-Diaminophenyl)ethanol C₈H₁₂N₂O 152.20 Aromatic diamine, ethanol Hair dye intermediate Patent-protected synthesis
1-(3,5-Diaminophenyl)-3-(1-octadecyl)-succinic imide C₂₇H₃₃N₃O₂ 443.57 Aromatic diamine, succinic imide Polymer gate insulator Tailored surface properties

Key Research Findings

  • Structural Impact on Function: The propanol chain in this compound enhances solubility in oxidative dye formulations compared to shorter-chain analogs like 1-(2,5-diaminophenyl)ethanol .
  • Divergent Applications: Diaminophenyl derivatives with non-polar substituents (e.g., octadecyl chains) exhibit utility in electronics, underscoring the versatility of this chemical motif .

Biological Activity

3-(2,5-diaminophenyl)propan-1-ol, also known as hydroxypropyl p-phenylenediamine, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The compound features a propan-1-ol backbone linked to a 2,5-diaminophenyl group. Its chemical structure can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This structure imparts unique chemical properties that influence its biological activity.

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
  • Receptor Modulation : The compound has been shown to interact with certain receptors, influencing signaling pathways related to inflammation and cancer.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria and fungi. The compound's antimicrobial efficacy can be summarized in the following table:

PathogenActivity Level
Staphylococcus aureusModerate
Acinetobacter baumanniiHigh
Candida aurisModerate
Aspergillus fumigatusLow

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. For instance, it has been evaluated in human lung cancer cell lines (A549) and exhibited cytotoxic effects. The following data summarizes its anticancer activity:

Concentration (µM)Cell Viability (%)
1085
5060
10030

These results indicate a dose-dependent response, where higher concentrations lead to reduced cell viability.

Toxicological Profile

The safety profile of this compound has been assessed through various studies. Notably, a repeated oral toxicity study in rats revealed the following:

  • LD50 : Between 300 and 1000 mg/kg.
  • Clinical Signs : Lethargy, tremors, and salivation were observed at higher doses.

These findings suggest moderate toxicity and indicate the need for further safety evaluations before clinical applications.

Hair Dye Industry

This compound is commonly used as an intermediate in hair dye formulations due to its ability to form stable colorants. Its safety profile is continually assessed to ensure consumer safety.

Pharmaceutical Development

The compound's potential as an antimicrobial and anticancer agent positions it as a valuable scaffold for drug development. Ongoing research aims to modify its structure to enhance efficacy and reduce toxicity.

Q & A

Basic: What are the optimal synthetic routes for 3-(2,5-diaminophenyl)propan-1-ol?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Step 1: Start with 2,5-dinitrophenylpropanol. Reduce the nitro groups to amines using hydrogen gas and a palladium catalyst under controlled pressure (e.g., 50 psi) .
  • Step 2: Protect the hydroxyl group with a silylating agent (e.g., TMSCl) to prevent side reactions during amine formation .
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Key Considerations: Monitor reaction progress with TLC and adjust catalyst loading to avoid over-reduction.

Advanced: How can contradictory data regarding the compound’s reactivity in aqueous vs. non-polar solvents be resolved?

Methodological Answer:

  • Solvent Polarity Studies: Conduct kinetic assays in solvents of varying polarity (e.g., water, DMSO, toluene) to measure reaction rates. Use UV-Vis spectroscopy to track intermediate formation .
  • Computational Modeling: Apply density functional theory (DFT) to simulate solvent effects on electron distribution in the aromatic amine groups, identifying solvation shells that stabilize reactive intermediates .
  • Controlled Replication: Standardize solvent purity (e.g., anhydrous vs. hydrated) and degas solvents to eliminate oxygen interference in redox-sensitive reactions .

Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H NMR to identify aromatic protons (δ 6.8–7.2 ppm) and hydroxyl/amine protons (δ 1.5–3.0 ppm). 13^{13}C NMR confirms the propanol backbone (δ 60–70 ppm for C-OH) .
  • Mass Spectrometry: High-resolution ESI-MS detects the molecular ion peak at m/z 180.1134 (calculated for C9_9H14_{14}N2_2O) .
  • FT-IR: Peaks at 3350 cm1^{-1} (N-H/O-H stretch) and 1600 cm1^{-1} (aromatic C=C) validate functional groups .

Advanced: What strategies mitigate amine group oxidation during storage and handling?

Methodological Answer:

  • Storage: Use amber vials under inert gas (argon) at –20°C to slow oxidative degradation. Pre-pack vials with molecular sieves to absorb moisture .
  • Stabilizers: Add 0.1% (w/v) ascorbic acid as an antioxidant in solution-based storage. Monitor degradation via HPLC-UV at 254 nm .
  • Handling: Conduct reactions in gloveboxes with O2_2 levels <1 ppm for oxygen-sensitive steps .

Basic: How does the compound’s solubility profile influence pharmacological experimental design?

Methodological Answer:

  • Solvent Selection: Use DMSO for stock solutions (solubility: ~50 mg/mL) and dilute in PBS (pH 7.4) for cell-based assays. Confirm solubility limits via nephelometry .
  • Co-Solvents: For in vivo studies, employ cyclodextrin complexes to enhance aqueous solubility while maintaining bioavailability .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding affinity to enzymes (e.g., monoamine oxidases). Validate with mutagenesis studies on predicted binding residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the diaminophenyl group and active-site residues .
  • QSAR Models: Train models on analogous compounds to predict logP, pKa, and ADMET properties .

Basic: What are common side reactions during synthesis, and how are they addressed?

Methodological Answer:

  • Side Reaction 1: Over-reduction of aromatic amines to hydroxylamines. Mitigate by optimizing H2_2 pressure (10–20 psi) and using Lindlar catalyst .
  • Side Reaction 2: Ether formation from the propanol group. Suppress by protecting the hydroxyl with TBDMSCl before amine reduction .

Advanced: How to address discrepancies in reported bioactivity data across cell lines?

Methodological Answer:

  • Assay Standardization: Use identical cell passage numbers, serum batches, and incubation times. Validate with ATP-based viability assays (e.g., CellTiter-Glo) .
  • Orthogonal Assays: Cross-check results using flow cytometry (apoptosis) and Western blotting (target protein expression) .
  • Metadata Reporting: Document cell line authentication (STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-diaminophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(2,5-diaminophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.